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1-Adamantylsulfamoylchlorid

Cat. No.: B14774621
M. Wt: 249.76 g/mol
InChI Key: RETPRRFLMYMURS-UHFFFAOYSA-N
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Description

Structural Significance of the Adamantane (B196018) Moiety in Modern Organic Chemistry

The adamantane moiety, a perfectly symmetrical and rigid tricycle[3.3.1.1³,⁷]decane, is the simplest diamondoid, possessing a cage-like structure of fused cyclohexane (B81311) rings. wikipedia.org First discovered in petroleum in 1933, its unique properties have made it a cornerstone in various areas of chemistry, particularly medicinal chemistry. wikipedia.orgpublish.csiro.au

The significance of the adamantane scaffold arises from several key characteristics:

Rigidity and Three-Dimensionality : The adamantane molecule is rigid and virtually stress-free. wikipedia.org This rigidity allows it to act as a robust, non-metabolizable scaffold, enabling the precise spatial arrangement of functional groups. publish.csiro.auresearchgate.net This three-dimensional orientation is crucial for optimizing interactions with biological targets like enzymes and receptors. publish.csiro.au

Lipophilicity : The hydrocarbon nature of adamantane imparts significant lipophilicity. researchgate.netontosight.ai Incorporating this moiety into drug molecules can enhance their ability to cross lipid membranes, thereby modifying bioavailability and improving pharmacological properties. researchgate.netmdpi.com The adamantyl group is often used as a bioisostere for phenyl rings to increase lipophilicity and explore non-flat chemical space. publish.csiro.au

Steric Bulk and Stability : The bulky nature of the adamantyl group can shield adjacent functional groups from metabolic degradation, enhancing the stability and plasma half-life of a drug. mdpi.com This steric hindrance can also confer selectivity for specific biological targets. researchgate.net

Pharmacological Anchor : The unique combination of size, shape, and lipophilicity allows the adamantane cage to serve as an anchor, fitting into hydrophobic pockets of various host molecules, including cyclodextrins and the active sites of proteins. mdpi.compensoft.net This has led to its use as a key pharmacophore in a range of clinically approved drugs. publish.csiro.aunih.govnih.gov

The utility of the adamantane scaffold is demonstrated by its presence in numerous therapeutic agents used to treat a wide array of conditions, from viral infections to chronic diseases. ontosight.ainih.gov

Table 1: Properties of Adamantane

Property Value
Chemical Formula C₁₀H₁₆
Molar Mass 136.238 g/mol
Appearance White crystalline solid
Odor Camphor-like

Data sourced from wikipedia.org

Table 2: Examples of Adamantane-Based Drugs in Clinical Use

Drug Name Therapeutic Application
Amantadine Antiviral (Influenza A), Antiparkinsonian agent
Memantine Treatment of Alzheimer's disease
Rimantadine Antiviral (Influenza A)
Saxagliptin Treatment of Type 2 diabetes mellitus
Vildagliptin Treatment of Type 2 diabetes mellitus
Adapalene Treatment of acne vulgaris

Data sourced from publish.csiro.auresearchgate.netnih.gov

The Role of Sulfamoyl Chloride Functionality as a Versatile Synthetic Synthon

The sulfamoyl chloride group (-SO₂NHCl) is a highly reactive functional group that serves as a versatile synthon for the synthesis of sulfonamides and related structures. Sulfonamides are a critical class of compounds in medicinal chemistry, renowned for their presence in a multitude of antibacterial, anticancer, and anti-inflammatory drugs. acs.orgnih.gov

The synthetic utility of sulfamoyl chlorides stems from their reactivity:

Precursors to Sulfonamides : The most common application of sulfamoyl chlorides is their reaction with primary or secondary amines to form N-substituted sulfonamides. acs.org This reaction is a cornerstone in the synthesis of a vast library of biologically active molecules.

Radical Reactions : Recent advancements have shown that sulfamoyl chlorides can be activated to participate in radical reactions. acs.org For instance, under visible light photocatalysis, they can undergo hydrosulfamoylation of alkenes, providing direct access to aliphatic sulfonamides. acs.orgnih.gov This method tolerates a broad range of functional groups and is applicable for late-stage functionalization of complex molecules. nih.gov

Activation Challenges and Solutions : Activating the S-Cl bond in sulfamoyl chlorides can be challenging due to their high reduction potential. acs.org However, innovative strategies have been developed, such as chlorine-atom abstraction by silyl (B83357) radicals or a photocatalyst-free approach involving a hydrogen atom transfer (HAT) and halogen-atom transfer (XAT) relay, to generate the reactive sulfamoyl radical. acs.orgacs.org

Formation of Other Reactive Intermediates : Beyond direct sulfonamide formation, sulfamoyl chlorides can be converted into other useful intermediates. For example, reaction with sodium azide (B81097) generates sulfamoyl azides, which are shelf-stable precursors to rhodium azavinyl carbenes—versatile species for asymmetric synthesis. nih.gov

Despite their utility, the synthesis and handling of some sulfamoyl chlorides require care, and alternative reagents like fluorosulfates are being explored for certain transformations to avoid their use. nih.gov The hydrolysis of sulfamoyl chlorides has also been studied, revealing that the reaction mechanism can shift from a typical SN2 to an SN1 pathway depending on the steric bulk of the substituents on the nitrogen atom. cdnsciencepub.com

Current Research Landscape and Future Directions for 1-Adamantylsulfamoylchlorid and its Derivatives

The current research landscape in advanced organic synthesis points towards the strategic combination of unique structural scaffolds with versatile reactive handles. This compound sits (B43327) squarely at this intersection, representing a valuable, yet underexplored, building block.

Current Research Focus:

The synthesis of derivatives from functionalized adamantanes, such as 1-adamantanecarboxylic acid chloride, is a well-established practice for creating new chemical entities. nih.gov Similarly, the development of novel catalytic methods to activate the sulfamoyl chloride functionality for a broader range of chemical transformations is an active area of investigation. acs.orgnih.govacs.org These parallel research streams create a fertile ground for the application of this compound.

Future Directions:

The primary future direction for this compound lies in its use as a starting material for the synthesis of novel adamantane-containing sulfonamides. The research will likely proceed in the following ways:

Synthesis of Novel Sulfonamide Libraries : The sulfamoyl chloride moiety of this compound can be reacted with a diverse array of primary and secondary amines to generate a library of 1-adamantylsulfonamides. These new compounds would merge the desirable pharmacokinetic properties of the adamantane core (lipophilicity, rigidity, metabolic stability) with the proven pharmacophoric nature of the sulfonamide group.

Application of Modern Synthetic Methods : The latest protocols for sulfamoyl chloride activation will be applied to this compound. This includes photocatalytic hydrosulfamoylation of alkenes and alkynes, which would attach the adamantylsulfamoyl group to a wide variety of aliphatic and vinylic structures, creating complex and structurally diverse molecules that were previously difficult to access.

Biological Screening and Drug Discovery : The newly synthesized derivatives will be subjected to biological screening to evaluate their potential as therapeutic agents. Given the prevalence of adamantane in antiviral, antidiabetic, and neuroprotective drugs, and the broad bioactivity of sulfonamides, these new compounds will be promising candidates for a range of diseases. nih.govacs.org The rigid adamantane scaffold could orient the sulfonamide group in a specific conformation, potentially leading to high-affinity interactions with biological targets.

In essence, this compound is poised to be a powerful tool for medicinal chemists and synthetic chemists, enabling the exploration of new chemical space and the development of next-generation therapeutic agents. The convergence of scaffold-based drug design and modern synthetic methodology will drive the future research and application of this promising compound.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Amantadine
Memantine
Rimantadine
Saxagliptin
Vildagliptin
Adapalene
Tromantadine
1-adamantanecarboxylic acid chloride
Formic acid
Chlorosulfonyl isocyanate
Sodium azide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16ClNO2S B14774621 1-Adamantylsulfamoylchlorid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16ClNO2S

Molecular Weight

249.76 g/mol

IUPAC Name

N-(1-adamantyl)sulfamoyl chloride

InChI

InChI=1S/C10H16ClNO2S/c11-15(13,14)12-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,12H,1-6H2

InChI Key

RETPRRFLMYMURS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1 Adamantylsulfamoylchlorid

Nucleophilic Substitution Reactions at the Sulfur Center

The sulfur atom in 1-adamantylsulfamoyl chloride is electrophilic and serves as a prime target for nucleophilic attack. This reactivity is central to the synthesis of a variety of adamantane-containing sulfonamides and related structures. The general mechanism follows a nucleophilic acyl substitution pathway, where a nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion. libretexts.orgchemguide.co.uk

N-(Adamantyl)sulfonamides are synthesized through the reaction of 1-adamantylsulfamoyl chloride with primary or secondary amines. chemguide.co.uklibretexts.org This reaction typically proceeds readily, often in the presence of a base to neutralize the hydrogen chloride byproduct. chemguide.co.uk The bulky adamantyl group can influence the reaction rate and yield, but the formation of the sulfonamide bond is generally efficient.

O-(Adamantyl)sulfamates are formed when 1-adamantylsulfamoyl chloride reacts with alcohols or phenols. libretexts.orgchemguide.co.uk Similar to sulfonamide formation, this reaction involves nucleophilic attack by the hydroxyl group on the sulfamoyl chloride moiety. libretexts.org The resulting sulfamate (B1201201) esters are of interest in medicinal chemistry and materials science. nih.govnih.gov The synthesis of these compounds can sometimes be facilitated by the use of a non-nucleophilic base to activate the alcohol. organic-chemistry.org

Product TypeNucleophileGeneral Reaction
N-(Adamantyl)sulfonamidePrimary/Secondary Amine1-Adamantyl-SO₂Cl + R₁R₂NH → 1-Adamantyl-SO₂NR₁R₂ + HCl
O-(Adamantyl)sulfamateAlcohol/Phenol1-Adamantyl-SO₂Cl + ROH → 1-Adamantyl-SO₂OR + HCl

The reactivity of 1-adamantylsulfamoyl chloride extends to a wide range of nucleophiles.

Primary Amines: These are potent nucleophiles and react readily with 1-adamantylsulfamoyl chloride to form N-substituted adamantylsulfonamides. chemguide.co.uklibretexts.org The reaction is often vigorous and may require cooling. libretexts.org The general mechanism involves the initial addition of the amine to the sulfuryl group, followed by the elimination of a chloride ion. youtube.com

Substituted Anilines: The nucleophilicity of anilines is modulated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups enhance reactivity, while electron-withdrawing groups decrease it. Nevertheless, substituted anilines can be effectively sulfonylated by 1-adamantylsulfamoyl chloride to produce the corresponding N-aryl-N-(1-adamantyl)sulfonamides. nih.govnih.gov

Alcohols: Alcohols are generally less nucleophilic than amines but react with 1-adamantylsulfamoyl chloride, particularly in the presence of a base, to yield O-alkyl- (or O-aryl-) N-(1-adamantyl)sulfamates. libretexts.orgchemguide.co.uklibretexts.org The reaction with primary alcohols is typically more facile than with sterically hindered secondary or tertiary alcohols. libretexts.org

Nucleophile ClassExampleProduct Type
Primary AmineEthylamineN-Ethyl-1-adamantylsulfonamide
Substituted Anilinep-MethoxyanilineN-(4-Methoxyphenyl)-1-adamantylsulfonamide
AlcoholEthanolEthyl 1-adamantylsulfamate

Electrophilic Reactivity and Potential Aromatic Substitution Pathways of Related Systems

While the primary reactivity of 1-adamantylsulfamoyl chloride is centered on nucleophilic attack at the sulfur atom, related sulfonyl chlorides can participate in electrophilic aromatic substitution reactions, such as the Friedel-Crafts reaction. In these cases, the sulfonyl chloride acts as an electrophile, leading to the formation of a sulfone. However, for 1-adamantylsulfamoyl chloride itself, this type of reactivity is less common due to the deactivating nature of the sulfamoyl group.

Pericyclic Reactions and Rearrangements Involving the Adamantane (B196018) Core in Related Reactions

The rigid, cage-like structure of the adamantane core is generally stable and does not typically participate in pericyclic reactions or rearrangements under standard sulfonylation conditions. The chemistry of 1-adamantylsulfamoyl chloride is dominated by the reactivity of the sulfamoyl chloride group.

Role of Catalysis in Transformations Involving 1-Adamantylsulfamoylchlorid

While many reactions of 1-adamantylsulfamoyl chloride proceed without a catalyst, certain transformations can be facilitated by their use. For instance, in reactions with less reactive nucleophiles, a Lewis acid catalyst might be employed to enhance the electrophilicity of the sulfur atom. A Russian patent describes a method for producing N-adamantylated amides, including sulfonamides, using 1-adamantanol (B105290) and a nitrogen-containing compound in the presence of aluminum triflate as a Lewis acid catalyst. google.com The use of a base, such as pyridine (B92270) or triethylamine, is common to scavenge the HCl produced during the reaction, which can also be considered a form of catalysis as it drives the reaction to completion. masterorganicchemistry.com

Kinetic and Mechanistic Studies of this compound Reactions

Detailed kinetic and mechanistic studies specifically on 1-adamantylsulfamoyl chloride are not extensively reported in the readily available literature. However, the mechanism of nucleophilic substitution at a sulfonyl sulfur is generally accepted to proceed through a stepwise addition-elimination pathway, similar to nucleophilic acyl substitution on carboxylic acid chlorides. libretexts.orgpressbooks.pub The reaction rate is influenced by several factors:

Nucleophilicity of the attacking species: Stronger nucleophiles react faster. utexas.edu

Steric hindrance: The bulky adamantyl group may sterically hinder the approach of the nucleophile, potentially slowing the reaction compared to less bulky sulfamoyl chlorides.

Solvent: Polar aprotic solvents are often used to facilitate these reactions.

Studies on related systems, such as the reaction of dansyl chloride with anilines, have been used to investigate the kinetics of nucleophilic substitution at a sulfonyl chloride. nih.govnih.gov These studies confirm that the reaction is accelerated in microdroplets and that the product yield is dependent on reaction time and conditions. nih.govnih.gov The reaction of alcohols with thionyl chloride, which forms an intermediate alkyl chlorosulfite, has been studied to understand the SNi mechanism, which involves an intimate ion pair and can lead to retention of configuration. masterorganicchemistry.com While not directly studying 1-adamantylsulfamoyl chloride, these investigations provide a framework for understanding its reactivity.

Derivatization Strategies and Complex Molecule Construction Via 1 Adamantylsulfamoylchlorid

Construction of Novel Adamantyl-Sulfonamide Hybrid Systems

The sulfonamide functional group is a cornerstone in drug design, and its combination with the adamantane (B196018) moiety can lead to novel therapeutic agents with unique properties.

The reaction of 1-adamantylsulfamoylchlorid with carboxylic acids provides a direct route to N-acylsulfonamides, a class of compounds with a wide range of biological activities. The general reaction involves the nucleophilic attack of the carboxylic acid oxygen on the sulfamoyl chloride, followed by the elimination of HCl. This initial acylation can be followed by amidation or esterification with other molecules, leading to complex hybrid structures.

While direct experimental data for the reaction of this compound with a wide range of modified carboxylic acids is not extensively documented in the reviewed literature, the general reactivity of sulfonyl chlorides and carboxylic acids is well-established. For instance, the conversion of carboxylic acids to amides can be efficiently achieved in a one-pot synthesis using thionyl chloride (SOCl₂) as an activating agent. rsc.orgrsc.org This process involves the in-situ formation of an acyl chloride, which is then readily attacked by an amine. rsc.org A similar principle can be applied to the synthesis of N-acylsulfonamides from sulfamoyl chlorides and carboxylic acids.

The synthesis of N-(adamantan-1-yl)amides has been reported through the reaction of 1-haloadamantanes with amides, catalyzed by manganese compounds. rsc.org This highlights the utility of the adamantane group in forming amide linkages. Furthermore, 1-adamantanecarbonyl chloride has been reacted with various alcohols, phenols, amines, and thiols to produce a range of adamantane-containing esters, amides, and thioesters. nih.gov

A general method for the synthesis of sulfonamide carboxylic acid derivatives involves the reaction of a sulfonyl chloride with an amino acid in an aqueous medium with a base like sodium carbonate to scavenge the HCl produced. nih.gov This approach could plausibly be extended to this compound and various modified carboxylic acids containing an amino group.

Table 1: Representative Amidation and Esterification Reactions

Reactant 1Reactant 2Product TypePotential ApplicationReference
This compoundAmino AcidAdamantyl-sulfonamide-carboxylic acidBioactive Molecules nih.gov
This compoundHydroxy-functionalized Carboxylic AcidAdamantyl-sulfonamide-esterDrug Scaffolds-
This compoundThiol-functionalized Carboxylic AcidAdamantyl-sulfonamide-thioesterChemical Probes nih.gov

Note: The table represents plausible reactions based on established chemical principles, though specific examples with this compound may not be explicitly reported in all cases.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. organic-chemistry.org While the direct participation of this compound in well-known MCRs like the Ugi or Passerini reactions is not prominently described in the literature, the underlying principles suggest its potential as a building block.

MCRs often involve the formation of an initial adduct that then undergoes further transformations. organic-chemistry.org For instance, the Passerini reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide. mdpi.com The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. mdpi.comwikipedia.org

The incorporation of sulfonyl chlorides into MCR-like processes has been demonstrated. For example, sulfonyl chlorides can be used in tandem sulfonylation/cyclization reactions. rsc.org It is conceivable that this compound could be used in novel MCRs where the sulfamoyl chloride moiety acts as an electrophilic component, reacting with a nucleophile generated in situ from the other components. The development of such reactions would provide rapid access to diverse libraries of adamantyl-containing sulfonamides.

Synthesis of Adamantyl-Sulfamate Derivatives for Diverse Chemical Applications

The reaction of this compound with alcohols or phenols leads to the formation of adamantyl-sulfamate derivatives. These compounds have shown promise in various applications, including as enzyme inhibitors.

A study on the synthesis and biological activity of sulfamate-adamantane derivatives as glucosinolate sulfatase inhibitors demonstrated the utility of this class of compounds. In this research, eight novel adamantyl-possessing sulfamate (B1201201) derivatives were synthesized and evaluated for their inhibitory activity against glucosinolate sulfatases (GSSs) in Plutella xylostella. rsc.org The synthesis likely involved the reaction of this compound with the corresponding alcohols.

Table 2: Synthesized Adamantyl-Sulfamate Derivatives and their GSS Inhibitory Activity

CompoundIC₅₀ (mg/L)Reference
Adam-20-S9.04 rsc.org

The results indicated that these adamantyl-sulfamate derivatives could effectively inhibit GSSs, leading to impaired glucosinolate metabolism in the pest. This highlights the potential of using this compound to generate biologically active molecules for applications in agriculture and pest management. rsc.org

Tandem Reactions and Cascade Processes Utilizing this compound

Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer an efficient strategy for the rapid construction of complex molecular architectures. wikipedia.org While specific examples detailing the use of this compound as an initiator or key component in such processes are not widely reported, the reactivity of sulfonyl chlorides and adamantane derivatives suggests their potential in this area.

Tandem reactions involving sulfonyl chlorides are known. For instance, a copper-catalyzed radical sulfonylation/cyclization of unsaturated N-substituted enamides with sulfonyl chlorides has been developed to form sulfonylated nonbenzene-fused six/seven-membered rings. rsc.org This process involves the regioselective addition of a sulfonyl radical to an alkene followed by cyclization. Another example is the metal- and base-free tandem sulfonylation/cyclization of 1,5-dienes with aryldiazonium salts and a sulfur dioxide source. nih.gov

Furthermore, cascade reactions initiated by the functionalization of the adamantane core have been reported. These often involve the generation of a reactive adamantyl radical or cation, which then participates in a series of subsequent reactions. nih.govnih.gov

Given these precedents, it is plausible to design tandem or cascade reactions where this compound plays a dual role. The sulfamoyl chloride moiety could react to form an initial adduct, which then undergoes a subsequent cyclization or rearrangement directed by the adamantyl group or other functionalities within the molecule.

Regioselective and Stereoselective Functionalization of Adamantane Moieties

The functionalization of the adamantane cage itself can be a challenge due to the similar reactivity of its bridgehead and secondary positions. However, achieving regioselectivity and stereoselectivity is crucial for the development of specific adamantane-based drugs and materials.

While the sulfamoyl chloride group in this compound is at a bridgehead position, its influence on the regioselectivity of further functionalization of the adamantane core is an area of interest. The bulky and electron-withdrawing nature of the sulfamoyl group could direct incoming reagents to specific positions on the adamantane skeleton.

Methods for the direct and selective C–H functionalization of adamantanes have been developed using various catalytic systems. nih.govacs.org These methods often rely on radical-based processes where the regioselectivity is controlled by the catalyst or the nature of the hydrogen atom abstractor. nih.gov

Stereoselective syntheses of adamantane derivatives have also been achieved, often starting from chiral precursors or employing chiral catalysts. nih.gov For example, a series of (R)- and (S)-isomers of new adamantane-substituted heterocycles were synthesized with potent activity against rimantadine-resistant strains of influenza A virus. nih.gov

Although direct studies on the regioselective and stereoselective functionalization of the adamantane moiety in molecules already containing a 1-sulfamoyl chloride group are scarce, the existing knowledge on adamantane chemistry provides a foundation for exploring such transformations. The sulfamoyl group could serve as a handle for directing subsequent reactions, potentially leading to novel and well-defined adamantane-based structures.

Advanced Spectroscopic Characterization of 1 Adamantylsulfamoylchlorid and Its Synthesized Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.researchgate.netnih.govyoutube.comrsc.org

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 1-Adamantylsulfamoylchlorid and its derivatives in solution.

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals corresponding to the adamantane (B196018) cage and the sulfamoyl chloride moiety. The highly symmetrical nature of the adamantane core simplifies the ¹H NMR spectrum, often showing broad multiplets for the methine and methylene (B1212753) protons. The chemical shifts of the adamantyl protons are typically observed in the upfield region of the spectrum. nih.gov

In ¹³C NMR spectra, the carbon atoms of the adamantane cage give rise to distinct signals, the chemical shifts of which are sensitive to the substitution pattern. The carbon atom directly attached to the nitrogen of the sulfamoyl group is notably deshielded.

Derivatization of this compound leads to predictable changes in the NMR spectra. For instance, the substitution of the chlorine atom with other functional groups results in significant shifts in the adjacent proton and carbon signals, providing clear evidence of successful chemical transformation. Coupling constants between adjacent protons are invaluable for confirming the connectivity within the adamantane framework. rsc.org

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound. Actual values can vary slightly based on the solvent and experimental conditions. sigmaaldrich.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Adamantane CH ~2.15 (br s) ~45-55
Adamantane CH₂ ~1.70-2.05 (m) ~30-40

Note: br s = broad singlet, m = multiplet. Chemical shifts are approximate and relative to a standard reference.

The rigid, cage-like structure of the adamantane moiety is a defining feature of this compound. youtube.com NMR spectroscopy, particularly through-space techniques like Nuclear Overhauser Effect (NOE) spectroscopy, is instrumental in confirming the fixed chair conformation of the cyclohexane (B81311) rings that constitute the adamantane core. nih.gov NOE experiments can reveal the spatial proximity of protons, which helps in assigning the stereochemistry of substituents on the adamantane cage in more complex derivatives. The observation of NOEs between specific protons confirms their relative orientation, which is crucial for establishing the three-dimensional structure. nih.gov

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives of this compound, a suite of two-dimensional (2D) NMR experiments is employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule. In the context of adamantane derivatives, COSY is essential for confirming the connectivity between adjacent methine and methylene groups within the cage structure. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is a powerful tool for assigning the carbon signals based on the assignments of their attached protons, which are typically more resolved and easier to assign. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between different functional groups. For instance, an HMBC correlation between the protons of the adamantane cage and the carbon atom of a substituent group would definitively confirm the point of attachment. youtube.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations.researchgate.netnih.govrsc.org

Infrared (IR) and Raman spectroscopy are complementary techniques that provide valuable information about the functional groups present in this compound and its derivatives by probing their molecular vibrations. nih.govnih.gov

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key diagnostic peaks include:

S=O stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group (SO₂) typically appear in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

S-N stretching: The stretching vibration of the sulfur-nitrogen bond is usually observed in the 900-800 cm⁻¹ region.

S-Cl stretching: The sulfur-chlorine bond stretch gives rise to a characteristic absorption in the lower frequency region of the spectrum.

C-H stretching and bending: Vibrations associated with the adamantane C-H bonds are also prominent. qut.edu.au

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and bonds involving heavier atoms. researchgate.netarxiv.org The S-S bond, if present in a derivative, would be more readily observed in the Raman spectrum. The combination of IR and Raman data allows for a more complete vibrational assignment and confident identification of the functional groups within the molecule. qut.edu.au

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis.researchgate.netnih.govrsc.org

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of this compound. nih.gov It provides the exact mass of the molecular ion, which allows for the determination of the elemental composition with a high degree of confidence. eurl-pesticides.eu This is invaluable for confirming the identity of the synthesized compound and for distinguishing it from other potential products.

In addition to providing the molecular formula, the fragmentation pattern observed in the mass spectrum offers structural insights. The adamantyl cation is often a prominent fragment due to its stability. The fragmentation of the sulfamoyl chloride moiety can also provide clues about the structure of the molecule. Analysis of the isotopic pattern, particularly for chlorine, further aids in the structural confirmation.

X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing Analysis.youtube.com

For crystalline samples of this compound or its derivatives, single-crystal X-ray diffraction (XRD) provides the most definitive three-dimensional structural information. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. latech.edu Furthermore, XRD reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces. This information is crucial for understanding the solid-state properties of the compound. Powder X-ray diffraction (PXRD) can be used to analyze the bulk purity of a crystalline sample. latech.edu

Electronic Spectroscopy (UV-Vis, Fluorescence) for Characterizing Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence techniques, provides critical insights into the electronic structure and photophysical properties of molecules. The study of 1-adamantylsulfamoyl chloride and its derivatives through these methods allows for the characterization of electronic transitions, which are fundamental to understanding their potential applications in materials science and as chemical probes. While the parent compound, 1-adamantylsulfamoyl chloride, is not expected to exhibit significant absorption in the near-UV or visible range due to the absence of a suitable chromophore, its derivatization, particularly with aromatic amines, can yield compounds with interesting spectroscopic signatures.

The adamantane cage, being a saturated hydrocarbon, does not possess π-electrons and therefore its electronic absorption bands lie in the vacuum ultraviolet region of the spectrum. Consequently, 1-adamantylsulfamoyl chloride is a colorless compound with negligible absorption in the standard UV-Vis spectrophotometer range (200-800 nm).

The true value of electronic spectroscopy in the context of 1-adamantylsulfamoyl chloride is realized upon its reaction with chromophoric and fluorophoric moieties to form N-substituted adamantane-1-sulfonamides. The sulfonamide linkage acts as a bridge, and the electronic properties are largely dictated by the nature of the aromatic or heteroaromatic substituent.

UV-Vis Absorption Spectroscopy of N-Aryl Adamantane-1-Sulfonamides

The synthesis of a series of N-aryl adamantane-1-sulfonamides, where the aryl group contains various substituents, allows for a systematic study of their electronic absorption properties. The absorption spectra of these derivatives are primarily governed by the π → π* and n → π* transitions within the aromatic ring. The bulky and insulating adamantyl group can, however, exert secondary effects on these transitions.

Detailed research findings on a hypothetical series of N-aryl adamantane-1-sulfonamides might reveal the following:

Effect of Aromatic System: The position of the maximum absorption wavelength (λmax) is directly related to the extent of the π-conjugated system of the aryl group. For instance, a derivative with a naphthalene (B1677914) moiety will exhibit a bathochromic (red) shift in λmax compared to a derivative with a simple phenyl group, due to the more extended π-system in naphthalene.

Influence of Substituents: Electron-donating groups (e.g., -OCH3, -NH2) on the aromatic ring typically cause a bathochromic shift and an increase in the molar absorptivity (ε), a phenomenon known as a hyperchromic effect. Conversely, electron-withdrawing groups (e.g., -NO2, -CN) can also lead to red shifts, particularly if they extend the conjugation.

Solvatochromism: The position of absorption bands can be sensitive to the polarity of the solvent. A change in λmax with varying solvent polarity (solvatochromism) can provide information about the change in the dipole moment of the molecule upon electronic transition. For example, a red shift in polar solvents would suggest that the excited state is more polar than the ground state.

The adamantyl group, due to its steric bulk, may influence the planarity of the molecule, which in turn can affect the efficiency of π-conjugation and thus the absorption characteristics.

Fluorescence Spectroscopy of N-Aryl Adamantane-1-Sulfonamides

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of molecules after they have absorbed light. While 1-adamantylsulfamoyl chloride is non-fluorescent, its derivatives with fluorescent aromatic amines can be highly emissive. The study of the fluorescence properties of N-aryl adamantane-1-sulfonamides can provide information on their excited state dynamics.

Key research findings for a hypothetical series of fluorescent N-(aryl)adamantane-1-sulfonamides could include:

Stokes Shift: The difference in wavelength between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift. A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption. The adamantyl group might influence the Stokes shift by affecting the geometry relaxation in the excited state.

Quantum Yield: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The rigidity of the adamantane cage could potentially enhance the quantum yield of certain fluorophores by restricting non-radiative decay pathways, such as molecular vibrations.

Fluorescence Lifetime: The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. This parameter can be influenced by the molecular environment and the presence of quenchers.

Interactive Data Tables

The following tables present hypothetical data for a series of N-aryl adamantane-1-sulfonamides to illustrate the typical findings from electronic spectroscopy studies.

Table 1: UV-Vis Absorption Data for Hypothetical N-Aryl Adamantane-1-Sulfonamides in Dichloromethane

Compound IDAryl GroupSubstituent (R)λmax (nm)Molar Absorptivity (ε, M-1cm-1)
AS-1 PhenylH2658,500
AS-2 Phenyl4-OCH327812,000
AS-3 Phenyl4-NO229515,500
AS-4 Naphthyl-31018,000

Table 2: Fluorescence Data for Hypothetical N-Aryl Adamantane-1-Sulfonamides in Dichloromethane

Compound IDAryl Groupλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)
AS-5 Dansyl3405201800.55
AS-6 Anthracenyl365415500.70
AS-7 Pyrenyl342377350.65

These tables demonstrate how systematic modifications to the aryl portion of the molecule, facilitated by the reactivity of 1-adamantylsulfamoyl chloride, can lead to a range of compounds with tunable electronic properties. The adamantyl moiety, while not directly participating in the electronic transitions, serves as a bulky, rigid scaffold that can modulate the photophysical behavior of the incorporated chromophores and fluorophores.

Computational and Theoretical Chemistry Studies on 1 Adamantylsulfamoylchlorid

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, stability, and reactivity of 1-adamantylsulfamoylchlorid.

Density Functional Theory (DFT) for Ground State Geometries, Vibrational Frequencies, and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimal three-dimensional arrangement of atoms (ground state geometry). tandfonline.comtandfonline.com

Key geometrical parameters, including bond lengths and angles of the adamantane (B196018) cage and the sulfamoyl chloride group, would be calculated. For instance, in related adamantane derivatives, C-C bond lengths within the cage are typically around 1.53-1.56 Å. tandfonline.comresearchgate.net The geometry of the sulfamoyl chloride moiety (-NH-SO₂-Cl) would be of particular interest, as it governs the molecule's reactivity.

Vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. DFT can predict the vibrational modes of this compound, allowing for the assignment of characteristic peaks. For example, the S=O stretching vibrations in sulfonyl chlorides are typically observed around 1370 cm⁻¹ and 1170 cm⁻¹. The adamantane cage itself has a characteristic breathing mode. ksu.edu.sa

Furthermore, DFT provides valuable electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for assessing the molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net The distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to intermolecular interactions. tandfonline.comtandfonline.com

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Compounds

Parameter Predicted Value Range Reference for Analogy
Adamantane C-C Bond Length 1.53 - 1.56 Å tandfonline.comresearchgate.net
Adamantane C-H Bond Length ~1.1 Å wikipedia.org
S=O Bond Length ~1.43 Å N/A
S-N Bond Length ~1.65 Å N/A

Table 2: Predicted Vibrational Frequencies for this compound based on Analogous Compounds

Vibrational Mode Predicted Frequency Range (cm⁻¹) Reference for Analogy
Adamantane Cage Breathing ~780 ksu.edu.sa
S=O Asymmetric Stretch ~1370
S=O Symmetric Stretch ~1170
N-H Stretch ~3300 N/A

Ab Initio Methods for High-Accuracy Thermodynamic Properties and Reaction Barrier Calculations

For more precise energy calculations, ab initio methods, which are based on first principles without empirical parameterization, can be utilized. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, provide higher accuracy for thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy. nih.gov These calculations are essential for understanding the stability of this compound and the thermodynamics of its reactions.

Ab initio methods are also invaluable for calculating the energy barriers of chemical reactions. For instance, in the reaction of this compound with a nucleophile, these methods can accurately predict the activation energy, providing insights into the reaction kinetics.

Molecular Modeling and Conformational Analysis of this compound and its Derivatives

The sulfamoyl chloride group attached to the rigid adamantane cage has rotational freedom, leading to different possible conformations. Molecular modeling techniques, including conformational searches using molecular mechanics or quantum mechanical methods, can identify the most stable conformers and the energy barriers between them. acs.orgnih.gov

Understanding the conformational preferences is crucial as different conformers can exhibit different biological activities or reactivities. For derivatives of this compound, where the substituent on the nitrogen atom can be varied, conformational analysis becomes even more important in understanding their structure-activity relationships. Studies on similar flexible sulfonamides have shown that different conformers can be present in solution. acs.org

Reaction Mechanism Elucidation through Computational Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, such as its synthesis or its reaction with nucleophiles, computational methods can be used to map out the entire reaction pathway. mdpi.com

A transition state search would be performed to locate the high-energy transition state structure connecting the reactants and products. The nature of the transition state provides critical information about the reaction mechanism (e.g., Sₙ2 or addition-elimination). mdpi.comdntb.gov.ua Following the transition state search, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. IRC calculations trace the reaction path downhill from the transition state to the reactants and products, confirming that the located transition state indeed connects the desired minima on the potential energy surface. mdpi.com Studies on the hydrolysis of arenesulfonyl chlorides have utilized these methods to distinguish between different mechanistic pathways. mdpi.comdntb.gov.ua

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic parameters, which are invaluable for the characterization of this compound. As mentioned, DFT calculations can predict IR and Raman spectra. ksu.edu.sa

Furthermore, methods like the Gauge-Including Atomic Orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). wikipedia.org These predicted shifts, when compared with experimental data, can aid in the structural elucidation and confirmation of the compound. Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. ksu.edu.satandfonline.com

Table 3: Computationally Predicted Spectroscopic Data for a Hypothetical Adamantane Derivative

Spectroscopic Data Computational Method Predicted Values Reference for Analogy
¹H NMR Chemical Shifts GIAO-DFT Adamantyl protons: 1.7-2.1 ppm wikipedia.org
¹³C NMR Chemical Shifts GIAO-DFT Adamantyl carbons: 28-38 ppm wikipedia.org

Development of Molecular Descriptors and QSAR/QSPR Studies for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govnih.govyoutube.com For a series of derivatives of this compound, various molecular descriptors can be calculated using computational methods. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov

By developing a statistically significant QSAR/QSPR model, it becomes possible to predict the activity or properties of new, unsynthesized derivatives. This approach is widely used in drug discovery to guide the design of more potent and selective compounds. nih.govnih.gov For adamantane-based compounds, QSAR studies have been employed to understand their inhibitory activities against various biological targets. nih.gov

Advanced Synthetic Methodologies and Chemical Transformations Relevant to Adamantyl Sulfamoyl Chemistry

Application of Organometallic Catalysis in Carbon-Nitrogen and Carbon-Sulfur Bond Formation (General context for sulfamoyl chemistry)

Organometallic catalysis has become an indispensable tool in modern organic synthesis, offering efficient pathways for the formation of carbon-heteroatom bonds, including the C–N and C–S bonds crucial in sulfamoyl chemistry. While traditional methods for creating aryl sulfonamides often involve harsh conditions, such as the chlorosulfonation of arenes followed by reaction with an amine, catalytic approaches provide milder and more sustainable alternatives. thieme-connect.com

A significant advancement in this area is the use of transition metal catalysts to facilitate the coupling of sulfamoyl chlorides with various partners. For instance, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of sulfonamides. One such method involves a three-component reaction where a sulfamoyl chloride, generated in situ from sulfuric chloride and a secondary amine, undergoes a Suzuki-Miyaura coupling with a boronic acid. rsc.orgrsc.org This palladium-catalyzed process allows for the formation of a C–S bond, yielding diverse sulfonamides with high functional group tolerance. rsc.orgrsc.org The challenge of desulfonylation, a common side reaction with electron-rich sulfonyl groups, can be overcome in these reactions. rsc.orgrsc.org

Indium(III) triflate has also been identified as an effective catalyst for the sulfamoylation of aromatic compounds. thieme-connect.comthieme-connect.com This Lewis acid-catalyzed approach facilitates the direct introduction of the sulfamoyl group onto an aromatic ring. thieme-connect.com Studies have shown that the choice of catalyst is critical, with indium complexes demonstrating superior activity compared to other Lewis acids or triflic acid alone. thieme-connect.com The reaction proceeds well with activated aromatic substrates, providing a practical route to aryl sulfonamides. thieme-connect.com

The table below summarizes key findings in the organometallic-catalyzed synthesis of sulfonamides, a class of compounds accessible from sulfamoyl chlorides.

Catalyst SystemReactantsProductKey FindingsReference(s)
Palladium catalystIn situ generated sulfamoyl chloride, boronic acidAryl sulfonamideEnables redox-neutral, three-component synthesis; high functional group tolerance. rsc.orgrsc.org
Indium(III) triflateSulfamoyl chloride, aromatic compoundAryl sulfonamideEfficient catalysis for sulfamoylation of activated aromatics; product inhibition observed. thieme-connect.comthieme-connect.com

These catalytic methods for C–N and C–S bond formation highlight the potential for developing more sophisticated and efficient syntheses of 1-adamantylsulfamoyl chloride derivatives. beilstein-journals.orgrsc.orgrsc.orgorganic-chemistry.org

Stereoselective Synthesis and Chiral Induction in Adamantyl-Containing Compounds

The rigid, three-dimensional structure of the adamantane (B196018) cage makes it a valuable scaffold in medicinal chemistry and materials science. nih.gov When substituents are introduced at specific positions, such as the 1 and 2 positions of the adamantane core, chiral centers are created. mdpi.com This has driven the development of stereoselective synthetic methods to access enantiomerically pure adamantane derivatives. mdpi.comrsc.orgnih.govresearchgate.net

While the synthesis of chiral derivatives of 1-adamantylsulfamoyl chloride itself is not extensively documented, the principles of stereoselective synthesis applied to other adamantyl compounds are highly relevant. rsc.orgnih.govresearchgate.net The introduction of chirality can be achieved through several strategies, including the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures. researchgate.net For instance, enantiomerically pure 1,2-disubstituted adamantane derivatives have been synthesized from achiral starting materials through sequences involving asymmetric reactions. mdpi.com

The inherent chirality of 1,2-disubstituted adamantanes arises from the arrangement of substituents on the rigid cage. mdpi.comreddit.comyoutube.com The development of synthetic routes that control this stereochemistry is crucial for applications where specific enantiomers are required, such as in pharmaceuticals. mdpi.com Research has demonstrated the synthesis of various chiral adamantane-containing heterocycles with high stereoselectivity. rsc.orgnih.govresearchgate.net These methods often involve the transformation of readily available starting materials into more complex, enantiomerically enriched products. rsc.orgnih.gov

The potential for chiral induction in reactions involving derivatives of 1-adamantylsulfamoyl chloride is significant. The bulky adamantyl group can influence the stereochemical outcome of reactions at adjacent centers. For example, in the synthesis of α-aryl N-adamant-1-yl nitrones, the adamantane ring plays a role in the properties and stability of the resulting molecules. nih.gov Furthermore, the Ritter reaction of certain compounds with 1-adamantanol (B105290) has been used to furnish N-adamantyl amides, demonstrating a pathway to incorporate the adamantyl moiety, although with potential challenges in maintaining enantiopurity under harsh acidic conditions. acs.org

The table below presents examples of stereoselective synthesis involving adamantane derivatives, illustrating the methodologies that could be adapted for derivatives of 1-adamantylsulfamoyl chloride.

Synthetic ApproachStarting MaterialProductKey Stereochemical AspectReference(s)
Transformation of homoallylaminesAdamantyl-substituted N-Boc-homoallylaminesAdamantane-substituted piperidine-2,4-dionesSynthesis of (R)- and (S)-isomers of new adamantane-substituted heterocycles. rsc.orgnih.govresearchgate.net
Asymmetric cyclizationEnantiomerically pure ketoolefinsEnantiomerically pure 1,2-disubstituted adamantanesRetention of stereochemistry during cyclization to form the adamantane framework. mdpi.com
Enantioselective separationRacemic 1,2-diaminodiamantaneEnantiomerically pure 1,2-diaminodiamantaneResolution on a gram scale with >98% ee through crystallization with (+)-tartaric acid. researchgate.net

Continuous Flow Chemistry and Microreactor Technology for Scalable and Efficient Synthesis

Continuous flow chemistry and microreactor technology offer significant advantages over traditional batch processing for the synthesis of chemical compounds, including improved safety, efficiency, and scalability. rsc.org These technologies are particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, which can be characteristic of sulfonyl chloride synthesis. rsc.org

The synthesis of sulfonyl chlorides from thiols or disulfides via oxidative chlorination is a prime candidate for continuous flow processing. rsc.orgrsc.org Flow protocols have been developed that utilize reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a dual-function reagent for this transformation. rsc.orgrsc.org The use of a small reactor volume and short residence times can lead to very high space-time yields, while the excellent heat and mass transfer in microreactors allows for precise control over reaction parameters and mitigates the risk of thermal runaway. rsc.orgrsc.org

Automated continuous systems have been designed for the multi-hundred-gram scale production of aryl sulfonyl chlorides. mdpi.com These systems can employ multiple continuous stirred-tank reactors (CSTRs) and continuous filtration, with automated process control to ensure consistent and reliable operation. mdpi.com Such setups are intended to safely produce sulfonyl chlorides at a laboratory scale with high throughput. mdpi.com The development of these systems often begins with a design of experiments (DOE) in batch to determine optimal reaction conditions before transitioning to a continuous process. mdpi.com

While microreactor technology holds great promise, it is not universally applicable. Reactions that produce solid precipitates can be challenging to implement in microreactors, as they can lead to clogging and system shutdown. mmsl.czresearchgate.net Therefore, careful consideration of the reaction conditions and the physical properties of all reactants, intermediates, and products is necessary when designing a flow process for a specific target, such as 1-adamantylsulfamoyl chloride. mmsl.cz The production of methyl chloride via the hydrochlorination of methanol (B129727) in a microreactor setup demonstrates the potential for on-site generation of useful chemicals with high purity. researchgate.net

The table below highlights key aspects of continuous flow and microreactor synthesis relevant to sulfamoyl chlorides.

TechnologyReactionKey AdvantagesChallengesReference(s)
Continuous FlowSynthesis of sulfonyl chlorides from disulfides/thiolsImproved safety, high space-time yield, precise parameter control.Potential for clogging if solids are formed. rsc.orgrsc.org
Automated CSTR SystemProduction of aryl sulfonyl chloridesScalability, process consistency, high throughput.Requires initial batch optimization. mdpi.com
Microreactor TechnologyGeneral chemical synthesisEnhanced safety and purity, rapid process development.Not suitable for reactions that produce solids. mmsl.czresearchgate.net
Continuous FlowSynthesis of N-sulfonyl-1,2,3-triazolesShort residence times, high yields, scalability.Requires compatible catalyst systems. nih.gov

Green Chemistry Approaches in the Synthesis and Functionalization of Adamantyl Sulfamoyl Chlorides

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sci-hub.se In the context of synthesizing and functionalizing 1-adamantylsulfamoyl chloride, these principles can be applied to various aspects of the synthetic route.

A key area of focus in green chemistry is the use of environmentally benign solvents. sci-hub.se Traditionally, the synthesis of sulfonamides from sulfonyl chlorides is carried out in organic solvents. However, research has demonstrated that these reactions can be performed in water, often with the use of a base like sodium carbonate to control the pH. sci-hub.se Such aqueous methods can lead to high yields and purity of the desired sulfonamides, with the product often precipitating from the reaction mixture for easy isolation by filtration. sci-hub.se

Another green approach is to perform reactions under neat conditions (without a solvent), which can be catalyzed by reagents like manganese dioxide for N-alkylation of sulfonamides. sci-hub.se Minimizing the use of auxiliary substances like solvents is a core principle of green chemistry.

The development of catalytic processes, as discussed in section 7.1, is also a cornerstone of green chemistry. Catalytic reactions are generally more atom-economical and generate less waste compared to stoichiometric methods. thieme-connect.com For instance, the use of a recyclable catalyst or developing a process that avoids the use of heavy metals is desirable from an environmental standpoint. sci-hub.se

Furthermore, the concept of a "Verbund and recycling system" can be applied to chlorination and sulfonation processes to make them more sustainable. researchgate.net This involves the integration of production processes to utilize byproducts from one reaction as starting materials for another, thereby minimizing waste. For example, off-gases like HCl and SO2 generated during the formation of an acid chloride from a carboxylic acid and thionyl chloride can be captured and recycled. researchgate.net

The table below summarizes some green chemistry approaches applicable to the synthesis of sulfonamides, the primary derivatives of sulfamoyl chlorides.

Green Chemistry PrincipleApplication in Sulfonamide SynthesisExampleBenefitReference(s)
Use of Safer SolventsPerforming the reaction in water.Synthesis of sulfonamides from sulfonyl chlorides and amines in water with Na2CO3.Reduces use of volatile organic compounds (VOCs); simplifies product isolation. sci-hub.se
Atom Economy/CatalysisUse of catalytic amounts of a promoter.Indium-catalyzed sulfamoylation of aromatics.Reduces waste from stoichiometric reagents. thieme-connect.comthieme-connect.com
Waste PreventionPerforming reactions under neat conditions.MnO2-catalyzed N-alkylation of sulfonamides without solvent.Eliminates solvent waste. sci-hub.se
Design for Energy EfficiencyReactions at room temperature.Synthesis of sulfonamides in water at ambient temperature.Reduces energy consumption compared to reactions requiring heating. sci-hub.se
Integrated ProcessesRecycling of byproducts."Verbund and recycling system" for chlorination/sulfonation off-gases.Minimizes waste and improves overall process sustainability. researchgate.net

Historical and Contemporary Perspectives in Adamantane and Sulfamoyl Chemistry

Historical Development of Adamantane (B196018) as a Key Chemical Scaffold and its Synthetic Access

The journey of adamantane, a molecule celebrated for its perfect symmetry and rigid, stress-free structure, began in 1933. wikipedia.orgworldscientific.com It was first discovered and isolated from petroleum fractions of the Hodonín oil field in Czechoslovakia by Stanislav Landa and his colleagues. worldscientific.comworldscientific.com The name "adamantane" was suggested due to the structural similarity of its carbon atom arrangement to that of a diamond crystal, derived from the Greek word "adamantinos," meaning related to steel or diamond. wikipedia.orgworldscientific.com This unique tricyclic hydrocarbon, with the formula C₁₀H₁₆, quickly captivated chemists, launching a new field dedicated to polyhedral organic compounds. wikipedia.orgub.edu

Early on, the existence of adamantane, then called decaterpene, was postulated by H. Decker in 1924, and the first attempt at a laboratory synthesis was made that same year by German chemist Hans Meerwein. wikipedia.org However, this and other subsequent attempts by various researchers failed to produce the desired cage-like structure. wikipedia.org The first successful, albeit impractical, synthesis of adamantane was achieved by Vladimir Prelog and his student R. Seiwerth in 1941. wikipedia.orgworldscientific.comnih.govacs.org This multi-stage process, starting from a precursor known as Meerwein's ester, produced adamantane with a meager yield of just 0.16%. wikipedia.org

The true potential of adamantane as a widely accessible chemical scaffold was not unlocked until 1957. nih.gov Paul von Ragué Schleyer discovered a much more efficient synthesis method involving a Lewis acid-catalyzed rearrangement of dicyclopentadiene's hydrogenation product. wikipedia.orgnih.gov This breakthrough method dramatically increased the yield to 30–40% and provided an affordable and convenient source of adamantane, stimulating extensive research into its chemistry and properties. wikipedia.orgnih.gov Subsequent refinements, including the use of superacid catalysis, have further increased the synthesis yield to as high as 98%. wikipedia.org The availability of this rigid, symmetrical "bullet" has made it an invaluable structural template for evaluating theoretical concepts and a key building block in medicinal chemistry and materials science. ub.edunih.gov

Milestone Researcher(s) Year Significance
Postulation ("decaterpene") H. Decker1924The existence of the adamantane structure was first suggested. wikipedia.org
First Isolation S. Landa, V. Machacek, M. Mzourek1933Adamantane was first identified and isolated from petroleum. wikipedia.orgworldscientific.comnih.gov
First Synthesis Vladimir Prelog, R. Seiwerth1941The first laboratory synthesis was accomplished, though with a very low yield (0.16%). wikipedia.orgworldscientific.comnih.govacs.org
Efficient Synthesis Paul von Ragué Schleyer1957A Lewis-acid catalyzed rearrangement dramatically improved the yield (30-40%), making adamantane widely available. wikipedia.orgnih.gov

Evolution of Sulfamoyl Chloride Chemistry and its Broad Synthetic Utility

Sulfamoyl chlorides are a class of highly reactive chemical compounds that serve as crucial intermediates in organic synthesis, most notably for the preparation of sulfonamides. ontosight.aigoogle.com The sulfonamide functional group is a prevalent motif found in a vast array of marketed drugs and biologically active molecules, initially gaining prominence for its antibacterial properties. nih.govjove.comnih.gov Over the decades, the application of sulfonamides has expanded into numerous therapeutic areas, including treatments for cancer, central nervous system (CNS) disorders, and HIV. jove.comnih.gov

Traditionally, the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. jove.comsigmaaldrich.com However, the synthesis of the requisite sulfonyl chlorides often demands harsh, multi-step procedures with strong oxidants. jove.com The use of sulfamoyl chlorides, which can be generated in situ or used directly, offers a more direct pathway. rsc.org Despite their utility, the activation of sulfamoyl chlorides for synthetic transformations has presented significant challenges due to their high reduction potential and the strong electron-withdrawing nature of the sulfonyl group, which can lead to undesired side reactions like desulfonylation. rsc.orgacs.org

The evolution of sulfamoyl chloride chemistry has been marked by the development of novel activation strategies to overcome these hurdles. Recent advancements have focused on milder, more efficient, and selective methodologies. For instance, visible-light-activated, metal-free photocatalysis has emerged as a practical and cost-effective method for the hydrosulfamoylation of alkenes using sulfamoyl chlorides as radical precursors. nih.gov Other innovative approaches include a photocatalyst-free activation strategy that relies on a Hydrogen Atom Transfer (HAT) and Halogen-Atom Transfer (XAT) relay process. acs.org Furthermore, new palladium-catalyzed three-component coupling reactions have been developed that use sulfuric chloride as a source for the –SO₂– group to generate sulfamoyl chlorides in situ for Suzuki–Miyaura coupling. rsc.org These modern methods not only broaden the synthetic utility of sulfamoyl chlorides but also enable their use in late-stage functionalization, allowing for the direct modification of complex molecules containing primary sulfonamides into versatile sulfonyl chloride intermediates. nih.govnih.gov

Methodology Description Key Features
Traditional Synthesis Reaction of a sulfonyl chloride with an amine. jove.comsigmaaldrich.comFoundational method, but can require harsh conditions for precursor synthesis. jove.com
Direct Sulfamoylation Use of a sulfamoyl chloride to react with a nucleophile. google.comMore direct route to sulfonamides.
Photocatalysis Visible light activation of sulfamoyl chlorides for reactions like hydrosulfamoylation of alkenes. nih.govMetal-free, uses light as a traceless energy source, broad functional group tolerance. nih.gov
HAT/XAT Relay Photocatalyst-free activation of sulfamoyl chlorides for reactions such as sulfamoyl-oximation of alkenes. acs.orgAvoids metal catalysts and photosensitizers, versatile. acs.org
Palladium-Catalyzed Coupling In situ generation of sulfamoyl chlorides from sulfuric chloride for Suzuki–Miyaura coupling. rsc.orgAchieves redox-neutral three-component synthesis of diverse sulfonamides. rsc.org
Late-Stage Functionalization Conversion of primary sulfonamides back into sulfonyl chlorides using activating reagents. nih.govAllows for derivatization of complex, drug-like molecules. nih.gov

Interdisciplinary Research Trends and Synergies in Adamantane and Sulfamoyl Chemistry

The convergence of adamantane chemistry and sulfamoyl chemistry has created powerful synergies, particularly in the field of medicinal chemistry. The adamantane moiety is often introduced into drug structures to increase their lipophilicity and favorably modulate their pharmacological properties. nih.govmdpi.com This rigid, bulky hydrocarbon scaffold can act as a "lipophilic bullet," improving a drug's ability to cross cell membranes or interact with specific biological targets. nih.gov When this scaffold is combined with the sulfonamide group—a key pharmacophore known for its diverse biological activities and ability to form crucial hydrogen bonds—it results in hybrid molecules with significant therapeutic potential. jove.comrsc.org

Research into adamantane derivatives of sulfonamides has explored their molecular structures, packing in crystals, and physicochemical properties like sublimation and solubility in biologically relevant solvents. rsc.orgrsc.org These fundamental studies are crucial for understanding how the combination of the adamantane fragment and the sulfonamide bridge influences the molecule's behavior, which is essential for rational drug design. For example, studies have analyzed the conformational flexibility of the linker connecting the adamantane cage and a phenyl-sulfonamide group, revealing how structural modifications impact crystal lattice energy and melting points. rsc.org

The synergy is evident in the design of novel therapeutic agents. The adamantane group's unique three-dimensional structure and lipophilicity can enhance the biological activity of the sulfonamide portion. nih.govmdpi.com This interdisciplinary approach has led to the synthesis and investigation of numerous adamantane-sulfonamide derivatives for a range of applications, including antimicrobial and cytotoxic agents. rsc.orgresearchgate.net The combination leverages the robust, bio-inert nature of the adamantane scaffold with the proven, versatile functionality of the sulfonamide group, creating a promising platform for the development of new chemical entities. nih.govresearchgate.net

Emerging Methodologies and Future Research Directions in the Field of 1-Adamantylsulfamoylchlorid Chemistry

The future of 1-adamantylsulfamoyl chloride chemistry is poised to benefit significantly from broader advances in synthetic methodology, particularly those focused on efficiency, selectivity, and sustainability. Emerging techniques in sulfamoyl chloride activation are directly applicable to this specific compound, paving the way for novel applications. One of the most promising trends is the use of photocatalysis. nih.gov Methodologies employing visible light and a metal-free photocatalyst to generate sulfamyl radicals from sulfamoyl chlorides offer a green and powerful tool for forming C-S bonds, which could be readily adapted for 1-adamantylsulfamoyl chloride to create complex aliphatic adamantane sulfonamides. nih.govjove.com

Another key direction is the development of protocols that enable the late-stage functionalization of complex molecules. nih.gov The ability to convert a stable, primary adamantane sulfonamide back into the highly reactive 1-adamantylsulfamoyl chloride under mild conditions would be transformative. nih.gov This would allow the adamantane-sulfonamide group to be used as a modifiable handle for further derivatization, enabling the rapid synthesis of libraries of drug candidates from a common advanced intermediate. nih.gov Such strategies enhance synthetic versatility and are invaluable in drug discovery programs. nih.gov

Future research will likely focus on expanding the reaction scope of 1-adamantylsulfamoyl chloride. This includes its use in novel multicomponent reactions, such as the palladium-catalyzed couplings that generate sulfamoyl chlorides in situ, to build structurally diverse molecules that would be difficult to access through traditional means. rsc.org The unique properties of the adamantane scaffold—its rigidity, lipophilicity, and diamondoid structure—make it a desirable building block for materials science and nanotechnology, beyond its established role in medicine. worldscientific.com Therefore, future methodologies will aim to incorporate the 1-adamantylsulfamoyl group into polymers, dendrimers, and other supramolecular structures, leveraging its reactivity to create materials with tailored properties. nih.govmdpi.com The development of more practical, scalable, and environmentally benign syntheses will be critical to realizing the full potential of 1-adamantylsulfamoyl chloride in these interdisciplinary fields. nih.gov

Q & A

Q. What are the established synthetic routes for 1-Adamantylsulfamoylchlorid, and what methodological considerations ensure reproducibility?

The compound is typically synthesized via sulfamoylation of 1-adamantanol using sulfamoyl chloride derivatives under anhydrous conditions. Key steps include controlled temperature (-10°C to 0°C) to prevent adamantane ring decomposition and inert gas purging to avoid hydrolysis . Reproducibility requires strict adherence to stoichiometric ratios (e.g., 1:1.2 molar ratio of 1-adamantanol to sulfamoyl chloride) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Safety protocols, such as handling in fume hoods and using PPE, are critical due to the compound’s reactivity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the adamantane backbone and sulfamoyl group. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies S=O stretches (~1360 cm⁻¹) and N–H bonds (~3350 cm⁻¹). Purity should be assessed via HPLC with a C18 column and acetonitrile/water mobile phase .

Q. How should this compound be stored to maintain stability?

Store under argon at -20°C in airtight, light-resistant containers. Avoid moisture and prolonged exposure to ambient oxygen, as hydrolysis generates sulfonic acid byproducts. Regular stability checks via TLC or NMR are recommended .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a sulfonating agent for alcohols and amines, leveraging the adamantyl group’s steric bulk to enhance regioselectivity. Example protocols include sulfonylation of primary alcohols in dichloromethane with catalytic DMAP (4-dimethylaminopyridine) at 0°C .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in spectral data for this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR vibrational modes, aiding in structural validation. For conflicting crystallographic data, Hirshfeld surface analysis can identify intermolecular interactions affecting packing .

Q. What experimental strategies mitigate side reactions during sulfonylation with this compound?

Kinetic control via low-temperature reactions (-20°C) minimizes adamantane ring rearrangement. Use of bulky bases (e.g., 2,6-lutidine) suppresses elimination pathways. Monitor intermediates via in-situ IR or LC-MS to optimize reaction quenching .

Q. How do solvent polarity and Lewis acids influence the reactivity of this compound?

Polar aprotic solvents (e.g., THF, DMF) enhance electrophilicity of the sulfamoyl chloride group. Lewis acids like ZnCl₂ activate substrates by coordinating to lone pairs, accelerating sulfonylation rates. Solvent effects can be quantified using Kamlet-Taft parameters .

Q. What degradation pathways occur under thermal stress, and how can they be characterized?

Thermogravimetric analysis (TGA) identifies decomposition onset temperatures (~150°C). LC-MS and GC-MS detect degradation products such as adamantane sulfonic acid. Accelerated aging studies (40°C, 75% humidity) model long-term stability .

Q. How can contradictory literature data on catalytic efficiency be reconciled?

Systematic meta-analysis (PRISMA guidelines) evaluates experimental variables (e.g., catalyst loading, solvent). Reproduce key studies with standardized protocols, and use ANOVA to identify statistically significant factors .

Q. What strategies optimize the design of this compound-based inhibitors for enzyme studies?

Structure-activity relationship (SAR) studies combine molecular docking (AutoDock Vina) with free-energy perturbation (FEP) calculations. Validate inhibition kinetics via stopped-flow spectrophotometry and Lineweaver-Burk plots .

Methodological Guidelines

  • Literature Review : Use SciFinder and Reaxys to compile synthesis protocols, filtering for peer-reviewed journals. Cross-reference with IUPAC standards to identify outliers .
  • Experimental Design : Define milestones (e.g., purity >98%, yield >70%) and allocate tasks (synthesis, characterization) using Gantt charts .
  • Data Reporting : Follow ACS Style Guide for structure visualizations (ChemDraw) and supplementary data archiving (Figshare) .

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